
2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate is a chemical compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a benzene ring substituted with a dimethylamino group and a sulfonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate typically involves the reaction of 4-(dimethylamino)benzenesulfonyl chloride with 2-methylheptanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonate ester group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation. These reactions are typically carried out under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions. These reactions are often conducted in polar solvents like water or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for these reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halo derivatives of the benzene ring.
Nucleophilic Substitution: Products include various substituted sulfonate esters.
Oxidation and Reduction: Products include oxidized or reduced forms of the dimethylamino group.
Aplicaciones Científicas De Investigación
2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonate ester group can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)benzenesulfonic acid
- 2-Methylheptyl benzenesulfonate
- 4-(Dimethylamino)benzene-1-sulfonyl chloride
Uniqueness
2-Methylheptyl 4-(dimethylamino)benzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dimethylamino group and the sulfonate ester group allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
61165-54-6 |
|---|---|
Fórmula molecular |
C16H27NO3S |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
2-methylheptyl 4-(dimethylamino)benzenesulfonate |
InChI |
InChI=1S/C16H27NO3S/c1-5-6-7-8-14(2)13-20-21(18,19)16-11-9-15(10-12-16)17(3)4/h9-12,14H,5-8,13H2,1-4H3 |
Clave InChI |
VQSQMULEYLHEFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


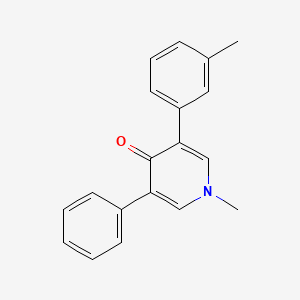
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

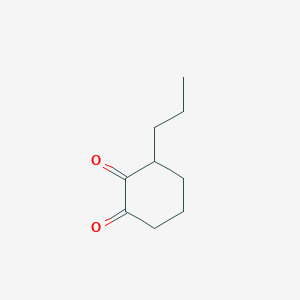
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
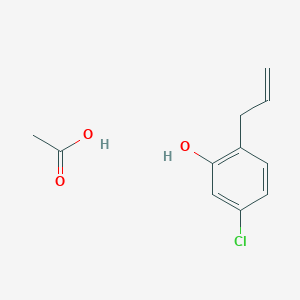


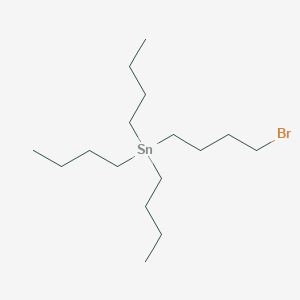
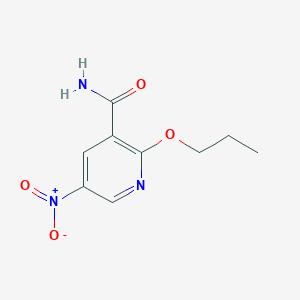
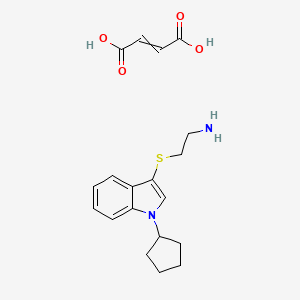
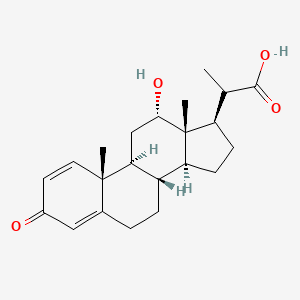
![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
